3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole core, a thiazole ring, and a pyrrolidine moiety
Mechanism of Action
Target of Action
, and thiazole derivatives have been found in many potent biologically active compounds.
Mode of Action
Thiazole derivatives have been found to have diverse biological activities .
Biochemical Pathways
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether might influence their bioavailability.
Action Environment
The ph strongly influences the rate of reaction of certain compounds , which might be relevant for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the thiazole ring and the pyrrolidine moiety. Common reagents used in these reactions include thionyl chloride, pyridine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Benzoxazole Derivatives: Compounds such as benoxaprofen and flunoxaprofen contain the benzoxazole core.
Pyrrolidine Derivatives: Compounds like pyrrolidine dithiocarbamate and nicotine feature the pyrrolidine moiety.
Uniqueness
What sets 3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one apart is its unique combination of these three functional groups, which may confer distinct biological activities and chemical properties not observed in other similar compounds.
Properties
IUPAC Name |
3-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-17-12-8-11(2-3-13(12)23-15(17)19)25(20,21)18-6-4-10(9-18)22-14-16-5-7-24-14/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVZYKLRYILJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CS4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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